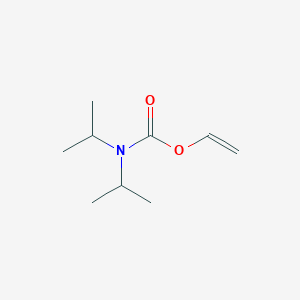
Vinyl diisopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl diisopropylcarbamate is a chemical compound with the molecular formula C9H17NO2. It is also known as vinyl carbamate. This compound is characterized by the presence of a vinyl group attached to a diisopropylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl diisopropylcarbamate can be synthesized through the reaction of diisopropylcarbamoyl chloride with vinyl alcohol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)2CH2NC(O)Cl+CH2=CHOH→(CH3)2CH2NC(O)OCH=CH2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Vinyl diisopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated carbamates.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Carbamates: Formed through reduction reactions.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Vinyl diisopropylcarbamate has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the vinyl group can be activated in vivo to release active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of vinyl diisopropylcarbamate involves its reactivity with various nucleophiles and electrophiles. The vinyl group can undergo addition reactions, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Vinyl carbamate: Similar structure but without the diisopropyl groups.
N-Methyl-N-vinylacetamide: Contains a vinyl group attached to an acetamide moiety.
Vinyl isocyanate: Contains a vinyl group attached to an isocyanate moiety.
Uniqueness
Vinyl diisopropylcarbamate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in stereospecific transformations and the preparation of enantioenriched compounds .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethenyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 |
InChI Key |
AUAXHNZLPNKHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















